N-(3-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
N-(3-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key structural features include:
- 7-Methyl group: Enhances lipophilicity and steric bulk at position 5.
- 3-Chloro-4-methylphenyl substituent at position 4: Combines electron-withdrawing (chloro) and electron-donating (methyl) groups, modulating electronic and steric properties.
Properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c1-13-5-7-15(11-18(13)22)25-19-16-8-6-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPPKODCJWJBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a naphthyridine core, nitration followed by reduction can introduce amino groups.
Substitution Reactions: Introducing the 3-chloro-4-methylphenyl group through nucleophilic substitution.
Amidation: Forming the final compound by reacting with pyrrolidine under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Halogen atoms like chlorine can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules.
Biology
Biologically, naphthyridine derivatives are often studied for their antimicrobial and anticancer properties.
Medicine
In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for N-(3-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine would depend on its specific biological target. Generally, naphthyridine derivatives might interact with DNA or proteins, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to three analogs (Table 1), highlighting substituent variations and their implications.
Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives
Key Observations:
Aromatic Ring Modifications :
- The target compound ’s 3-chloro-4-methylphenyl group balances steric (methyl) and electronic (chloro) effects. In contrast, L968-0094 features a 4-chloro-2-fluorophenyl group, where fluorine’s electronegativity may enhance binding specificity compared to methyl.
- Compounds 2c and 2d retain a simple phenyl group at position 4, prioritizing structural simplicity.
Morpholinomethyl (2c) and diethylaminomethyl (2d) introduce polar or flexible groups, likely improving aqueous solubility but reducing membrane permeability.
Implications of Substituent Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
